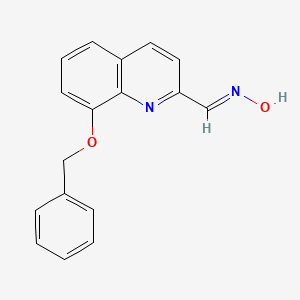![molecular formula C22H25ClN2O2 B6124064 1-acetyl-4-[3-(2-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane](/img/structure/B6124064.png)
1-acetyl-4-[3-(2-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-acetyl-4-[3-(2-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane is a chemical compound with potential applications in scientific research. This compound is also known as Ro 15-4513 and is a benzodiazepine receptor antagonist.
Mecanismo De Acción
1-acetyl-4-[3-(2-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane acts as a competitive antagonist at the benzodiazepine receptor site. It binds to the receptor site and prevents the binding of benzodiazepines, which are positive allosteric modulators of the receptor. This results in a decrease in the activity of the receptor and a reduction in the effects of benzodiazepines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-acetyl-4-[3-(2-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane include a reduction in anxiety, sedation, and memory impairment caused by benzodiazepines. It also has potential applications in the treatment of alcohol withdrawal syndrome, as benzodiazepines are commonly used to treat this condition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-acetyl-4-[3-(2-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane in lab experiments is its specificity for the benzodiazepine receptor site. This allows for the investigation of the role of this receptor in various physiological and pathological conditions. However, a limitation of this compound is its potential toxicity and side effects, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-acetyl-4-[3-(2-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane. One direction is the investigation of its potential therapeutic applications in the treatment of anxiety disorders, alcohol withdrawal syndrome, and other conditions. Another direction is the development of more selective and potent benzodiazepine receptor antagonists for use in scientific research and clinical practice. Additionally, the role of benzodiazepine receptors in the development and progression of neurological and psychiatric disorders can be further studied using this compound.
Métodos De Síntesis
The synthesis of 1-acetyl-4-[3-(2-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane involves the reaction of 3-(2-chlorophenyl)-3-phenylpropanoyl chloride with 1,4-diazepane in the presence of a base such as triethylamine. The resulting compound is then acetylated using acetic anhydride to obtain the final product.
Aplicaciones Científicas De Investigación
1-acetyl-4-[3-(2-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane has potential applications in scientific research as a benzodiazepine receptor antagonist. This compound can be used to study the role of benzodiazepine receptors in the central nervous system and their interactions with other neurotransmitter systems. It can also be used to investigate the effects of benzodiazepine receptor antagonists on anxiety, sedation, and memory.
Propiedades
IUPAC Name |
1-(4-acetyl-1,4-diazepan-1-yl)-3-(2-chlorophenyl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O2/c1-17(26)24-12-7-13-25(15-14-24)22(27)16-20(18-8-3-2-4-9-18)19-10-5-6-11-21(19)23/h2-6,8-11,20H,7,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJGCUOANNCQDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN(CC1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-4-[3-(2-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6123995.png)
![3,5-dimethyl-2-(4-methylphenyl)-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6123999.png)
![3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-5-phenyl-2-propionylcyclohex-2-en-1-one](/img/structure/B6124010.png)
![7-cyclopentyl-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6124015.png)
![N-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine](/img/structure/B6124029.png)
![2,4-dichloro-6-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B6124031.png)
![3-(4-fluorophenyl)-N,N,5-trimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6124034.png)
![methyl 3,3,3-trifluoro-N-({[4-(trifluoromethoxy)phenyl]amino}carbonyl)-2-{[3-(trifluoromethyl)phenyl]amino}alaninate](/img/structure/B6124038.png)
![1-benzyl-4-{[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]acetyl}piperazine](/img/structure/B6124044.png)
![ethyl 4-[({[2-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}amino)methyl]cyclohexanecarboxylate](/img/structure/B6124051.png)
![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(ethylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6124072.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-(4-pyridinyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B6124078.png)
![8-ethoxy-N-[4-(4-morpholinylcarbonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6124079.png)